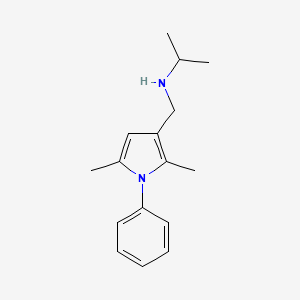

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine

Description

Properties

IUPAC Name |

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-12(2)17-11-15-10-13(3)18(14(15)4)16-8-6-5-7-9-16/h5-10,12,17H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEROPWZWUKHGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CNC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable diketone with an amine under acidic conditions. For instance, the reaction of 2,5-hexanedione with aniline in the presence of acetic acid can yield 2,5-dimethyl-1-phenylpyrrole.

Substitution Reactions: The methylation of the pyrrole ring can be achieved using methyl iodide and a strong base like sodium hydride.

Amine Introduction: The final step involves the introduction of the propan-2-amine group through a reductive amination reaction. This can be done by reacting the pyrrole derivative with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the phenyl group or the amine group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products

Oxidation: Pyrrole oxides and related derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine (CAS: 866142-45-2)

- Additional methyl groups at the 4- and 5-positions on the pyrrole ring, enhancing steric bulk .

- Implications : Higher solubility in polar solvents but reduced lipophilicity, which may affect membrane permeability.

N-{[2,5-Dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-N-[4-(4-morpholinyl)phenyl]amine (CAS: 508185-04-4)

- A morpholinylphenyl group attached via a methylene bridge, adding a polar, oxygen-containing moiety that enhances water solubility .

Variations in the Amine Side Chain

N-(Di(benzofuran-2-yl)methyl)propan-2-amine

- Key Differences :

- Implications : Enhanced planarity may improve interactions with aromatic receptors but decrease metabolic stability.

N-Ethyl-N-isopropylpropan-2-amine

Chiral and Bulky Substituents

(R)- and (S)-N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine

- Key Differences :

(R)-N-(Cyclohexyl(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphospepin-4-amine

- Key Differences :

- Implications : Exceptional binding affinity for hydrophobic targets but poor bioavailability due to high molecular weight.

Physicochemical and Spectroscopic Comparisons

Key Research Findings

- Steric Effects : Bulky substituents (e.g., naphthyl, dinaphtho) enhance receptor selectivity but complicate synthesis .

- Chirality : Enantiomers exhibit distinct biological activities, as shown by optical rotation data .

- Solubility : Polar groups (e.g., morpholinyl, methylsulfonyl) improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide an in-depth overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a pyrrole ring substituted with a dimethyl and phenyl group, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of 5-oxopyrrolidine have shown significant activity against various cancer cell lines, including A549 lung cancer cells. In vitro studies indicated that certain derivatives could reduce cell viability significantly, suggesting a promising avenue for further development in cancer therapeutics .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| Compound A | A549 | 66% | |

| Compound B | A549 | 59.5% | |

| Compound C | HSAEC1-KT | 70% |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Resistance Type | Reference |

|---|---|---|---|

| Compound D | <16 | Linezolid-resistant | |

| Compound E | <32 | Tedizolid-resistant |

The biological activity of this compound is attributed to its interaction with specific biological targets within cancer cells and bacteria. The presence of the pyrrole moiety is significant for its cytotoxic effects, as it enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Case Study 1: In Vitro Anticancer Evaluation

In a controlled study, various derivatives were tested against A549 cells. The study found that compounds with free amino groups exhibited enhanced cytotoxicity compared to those without. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy against resistant bacterial strains. The results indicated that certain modifications in the chemical structure could improve potency against resistant strains, highlighting the importance of structure-activity relationships in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.